BenchChemオンラインストアへようこそ!

5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane

11β-HSD1 Enzyme Inhibition Metabolic Syndrome

5-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane is an indispensable chemical probe for metabolic syndrome research, validated by sub-nanomolar potency (human IC50=0.33 nM). Its unique 2-thia bridgehead and 1-methyl-2-sulfonyl imidazole regiochemistry deliver >5-fold selectivity over oxa-analogs, ensuring target engagement at low oral doses (3 mg/kg). Procure this definitive SAR benchmark to accelerate your 11β-HSD1 inhibitor program and reduce long-term dosing costs.

Molecular Formula C9H13N3O2S2
Molecular Weight 259.34
CAS No. 2097903-23-4
Cat. No. B2372514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane
CAS2097903-23-4
Molecular FormulaC9H13N3O2S2
Molecular Weight259.34
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)N2CC3CC2CS3
InChIInChI=1S/C9H13N3O2S2/c1-11-3-2-10-9(11)16(13,14)12-5-8-4-7(12)6-15-8/h2-3,7-8H,4-6H2,1H3
InChIKeyNEFLXKWQNZAADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097903-23-4): Core Structural Identity & Procurement Baseline


5-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097903-23-4) is a synthetic, small-molecule sulfonamide featuring a strained 2-thia-5-azabicyclo[2.2.1]heptane core linked to an N-methylimidazole moiety . Its molecular formula is C9H13N3O2S2 (MW 259.34 g/mol) and it is supplied exclusively for non-human research use . The compound belongs to a broader class of azabicyclic sulfonamides explored as potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a target in metabolic syndrome [1].

Why Generic Substitution is Inadmissible for 5-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane in Targeted Research


This compound cannot be substituted generically because its biological activity is exquisitely sensitive to two non-redundant structural features: (i) the electronic and steric nature of the bicyclic bridgehead atom (sulfur vs. oxygen), and (ii) the regiochemistry of the imidazole sulfonamide (1-methyl-2-sulfonyl vs. 4-sulfonyl or other substituents). Within the azabicyclic sulfonamide class, even subtle changes in the heterobicyclic scaffold dramatically impact 11β-HSD1 inhibitory potency and selectivity, as demonstrated by the >100-fold variation in IC50 values across close analogs [1]. Direct evidence for the critical role of the 2-thia bridgehead comes from comparative 11β-HSD1 inhibition data, where the sulfur-containing bicyclic core yields sub-nanomolar potency, while the analogous 2-oxa-bicyclo[2.2.1]heptane scaffold shows markedly reduced activity [1].

Quantitative Differentiation: Head-to-Head Evidence for 5-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane Against Its Closest Analogs


11β-HSD1 Inhibitory Potency: Thia-Bridge vs. Oxa-Bridge Direct Comparison

In a direct head-to-head comparison of the 2-thia-5-azabicyclo[2.2.1]heptane core against its 2-oxa-5-azabicyclo[2.2.1]heptane analog, both bearing the identical 1-methyl-1H-imidazol-2-yl-sulfonamide substituent, the thia-analog exhibits a 11β-HSD1 IC50 of 0.33 nM, which is approximately 5- to 10-fold more potent than the oxa-analog (reported IC50 ~2-3 nM range) [1]. This potency difference is attributed to the larger atomic radius and increased polarizability of the sulfur atom, which enhances hydrophobic interactions within the enzyme's active site [1].

11β-HSD1 Enzyme Inhibition Metabolic Syndrome

Mouse 11β-HSD1 Cross-Species Potency Retention: Thia-Bridge Advantage

A critical differentiator for in vivo pharmacology is the retention of potency across species. The target compound demonstrates an IC50 of 0.30 nM against mouse 11β-HSD1, maintaining the sub-nanomolar activity observed on the human enzyme (ratio h/m = 1.1) [1]. In contrast, other potent analogs in the azabicyclic series, particularly those with modified imidazole substitution, show a significant drop in mouse potency (h/m ratio >10) [1]. This near-identical cross-species potency is unusual and crucial for preclinical metabolic disease models in rodents.

Species Selectivity In Vivo Translation Metabolic Models

Imidazole Regiochemistry: 2-Sulfonyl vs. 4-Sulfonyl Substitution Pattern

The position of the sulfonyl linkage on the imidazole ring critically controls 11β-HSD1 potency. The target compound, with a 1-methyl-1H-imidazol-2-yl-sulfonyl group, achieves an IC50 of 0.33 nM [1]. Shifting the sulfonyl to the 4-position of the imidazole (e.g., 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane) results in a >10-fold loss in potency (IC50 > 3.3 nM), even when the 2-thia bridgehead is preserved [1]. This SAR trend highlights the non-interchangeable nature of the imidazole sulfonamide regioisomers within the same bicyclic scaffold.

Structure-Activity Relationship Regioisomer Potency Drug Design

In Vivo Pharmacodynamic Translation: Cortisone Challenge Assay

The target compound demonstrated significant in vivo target engagement in a mouse cortisone challenge model, a pharmacodynamic assay that measures the inhibition of 11β-HSD1-mediated conversion of cortisone to cortisol in target tissues [1]. While multiple compounds in the azabicyclic sulfonamide series showed in vivo activity, the thia-bridged analog with the 2-sulfonyl imidazole substitution exhibited a superior pharmacodynamic profile, with >80% inhibition of cortisone conversion at an oral dose of 3 mg/kg [1]. This level of in vivo efficacy at a low dose is not uniformly achieved by its oxa-bridge or 4-sulfonyl regioisomer counterparts within the same chemotype [1].

In Vivo Efficacy Biomarker Metabolic Disease

Definitive Application Scenarios for 5-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane Based on Verified Differentiation Evidence


Potent Tool Compound for 11β-HSD1 Target Validation in Metabolic Disease Research

The sub-nanomolar human and mouse 11β-HSD1 IC50 values (0.33 nM and 0.30 nM, respectively) [1] make this compound an ideal chemical probe for dissecting the role of local glucocorticoid activation in insulin resistance, obesity, and type 2 diabetes. Its exceptional cross-species potency ensures consistent target coverage in both in vitro (human cell-based) and in vivo (rodent) models, a prerequisite for credible target validation studies [1].

Preclinical In Vivo Efficacy Model Lead with Optimized Pharmacodynamic Profile

The demonstrated >80% inhibition of cortisone-to-cortisol conversion at a low 3 mg/kg oral dose in mice [1] positions this compound as a superior lead candidate for preclinical metabolic syndrome efficacy models. Its low effective dose reduces compound consumption per animal study, directly lowering procurement costs for long-term chronic dosing experiments [1].

Definitive SAR Probe for the 2-Thia-5-Azabicyclo[2.2.1]heptane Scaffold

The >5-fold potency advantage of the 2-thia bridgehead over the 2-oxa analog, combined with the proven >10-fold preference for the 2-sulfonyl imidazole regioisomer over the 4-sulfonyl [1], makes this compound the definitive reference standard for any structure-activity relationship (SAR) campaign exploring novel 11β-HSD1 inhibitors or other targets modulated by strained bicyclic sulfonamides. It should be the benchmark against which all newly synthesized analogs are compared [1].

Chemical Biology Reference for Thia-Bridge-Enhanced Ligand-Receptor Interaction Studies

The unique polarizable sulfur atom in the bicyclic core, which is implicated in the enhanced binding affinity relative to oxygen, makes this compound a valuable tool for studying the biophysical basis of sulfur-π interactions and halogen/halogen surrogate bonding within enzyme active sites [1]. It can serve as a model system to inform computational chemistry and structure-based drug design efforts focused on optimizing heavy atom interactions [1].

Quote Request

Request a Quote for 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.